(3R,4R)-4-methylpiperidin-3-ol
Overview
Description
(3R,4R)-4-methylpiperidin-3-ol, also known as (+)-4-methylpiperidin-3-ol, is an organic compound that is widely used in scientific research. It is part of the piperidine family and is a chiral alcohol with a chiral center at the 4th carbon atom. It has a pKa of 11.7, a boiling point of 119.5°C, and a melting point of 4.9°C. It is a colorless liquid that is slightly soluble in water and miscible in organic solvents. It is used in a variety of scientific research applications, such as synthesis, drug development, and biochemical and physiological research.
Scientific Research Applications
Overview of Applications
The compound (3R,4R)-4-methylpiperidin-3-ol is a member of the piperidine class, known for its versatile applications in the field of medicinal chemistry and drug discovery. This compound, by virtue of its stereochemistry, plays a significant role in the synthesis of various pharmacologically active agents, including those with analgesic, anticancer, and antiviral properties. The research into its applications spans from the development of novel synthetic methodologies to understanding its interaction with biological targets.
In Drug Discovery and Development
A primary area of application for (3R,4R)-4-methylpiperidin-3-ol is in the synthesis of potent analgesics, particularly within the class of 4-anilidopiperidines. The compound's unique stereochemical configuration enables the creation of stereoisomers with significant pharmacological properties. Research on ohmefentanyl, a derivative, highlights the importance of stereochemistry in the molecule's interaction with opioid receptors, offering insights into designing more efficient analgesics with reduced side effects (Brine et al., 1997).
In Chemical Synthesis
The synthesis of spiropiperidines, a structurally complex and pharmacologically relevant class of compounds, benefits from the use of (3R,4R)-4-methylpiperidin-3-ol as a starting material or intermediate. The methodologies for constructing spiropiperidines, which are crucial in drug discovery, have been extensively reviewed, showcasing the compound's role in accessing new areas of three-dimensional chemical space (Griggs et al., 2018).
In Bioanalytical Applications
Aptamers, which are synthetic molecules that can bind specific targets with high affinity, utilize modifications of (3R,4R)-4-methylpiperidin-3-ol for enhanced specificity and stability. These modifications enable the aptamers to withstand harsh conditions, making them suitable for a wide range of bioanalytical applications, including diagnostics and therapeutics (Iliuk et al., 2011).
In Environmental and Nutritional Science
The compound's derivatives also find applications in environmental science and nutrition. Studies on the absorption, distribution, metabolism, and excretion of tea polyphenols involve structural analogs of (3R,4R)-4-methylpiperidin-3-ol, illustrating the compound's relevance in understanding the bioavailability and therapeutic potential of dietary polyphenols (Clifford et al., 2013).
properties
IUPAC Name |
(3R,4R)-4-methylpiperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZMLEOVXMKSOU-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-methylpiperidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.